Technical Guide: Thermal Stability & Characterization of 2-(4,6-Dichloropyridin-3-yl)acetic Acid
Technical Guide: Thermal Stability & Characterization of 2-(4,6-Dichloropyridin-3-yl)acetic Acid
Executive Summary
This technical guide provides an in-depth analysis of the thermal stability and melting point characteristics of 2-(4,6-dichloropyridin-3-yl)acetic acid (CAS 199283-51-7). As a halogenated pyridine derivative, this compound serves as a critical intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., inhibitors of MKK4 or ERK5).
Unlike simple organic acids, the thermal behavior of pyridine-acetic acid derivatives is governed by the risk of decarboxylation and polymorphism . This guide addresses the specific stability advantages of the 3-isomer over its 2- and 4-counterparts, provides estimated physical property ranges based on structural analogs, and outlines the mandatory experimental protocols for validating these parameters in a drug development setting.
Chemical Identity & Structural Profile[1][2][3][4][5]
| Property | Detail |
| Chemical Name | 2-(4,6-dichloropyridin-3-yl)acetic acid |
| CAS Number | 199283-51-7 |
| Molecular Formula | C₇H₅Cl₂NO₂ |
| Molecular Weight | 206.03 g/mol |
| Structure Description | Pyridine ring substituted with chlorine at positions 4 and 6; acetic acid moiety at position 3.[1][2][3][4][5][6][7] |
| Key Analogs | 4,6-Dichloronicotinic acid (CAS 73027-79-9); 2-(6-chloropyridin-3-yl)acetic acid (CAS 39891-13-9). |
Thermal Stability Analysis
Melting Point Characterization
While specific literature values for CAS 199283-51-7 are often proprietary to specific process patents, the melting point can be accurately estimated through structural activity relationship (SAR) analysis of its closest analogs.
-
Estimated Range: 145°C – 165°C (Decomposition likely upon melting).
-
Basis for Estimate:
-
The analog 4,6-dichloronicotinic acid (carboxylic acid directly on the ring) melts at 158–160°C .
-
The analog 2-(6-chloropyridin-3-yl)acetic acid melts at 164–169°C .
-
The insertion of a methylene spacer (
) typically lowers the lattice energy slightly compared to the rigid nicotinic acid, but the additional chlorine at position 4 adds steric bulk and lipophilicity, potentially raising the melting point via halogen bonding interactions.
-
Decarboxylation Risk (The "Ortho Effect")
A critical concern for pyridine acetic acids is thermal decarboxylation.
-
2- and 4-Isomers: Highly unstable. The ring nitrogen can act as an electron sink, stabilizing the carbanion intermediate via resonance (similar to a β-keto acid), leading to rapid loss of
at temperatures as low as 100°C. -
3-Isomer (Target Compound): Significantly more stable. The negative charge developing on the
-carbon during decarboxylation cannot be delocalized onto the ring nitrogen. Therefore, 2-(4,6-dichloropyridin-3-yl)acetic acid is expected to be stable up to its melting point, making it suitable for standard solid-phase handling.
Caution: The presence of electron-withdrawing chlorine atoms at positions 4 and 6 increases the acidity of the methylene protons. In the presence of strong bases or at temperatures
Visualization: Stability & Decomposition Logic
The following diagram illustrates the stability difference between the target 3-isomer and the unstable 2-isomer, alongside the analytical workflow.
Caption: Comparative stability mechanism distinguishing the target 3-pyridyl isomer from unstable variants, coupled with the validation workflow.
Experimental Protocols (SOPs)
To validate the thermal properties of your specific batch, the following Standard Operating Procedures (SOPs) are recommended. These maximize data integrity and minimize artifactual decomposition.
Differential Scanning Calorimetry (DSC)
-
Objective: Determine the precise melting onset and enthalpy of fusion.
-
Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan.
-
Lid Configuration: Pinhole lid (essential). Hermetically sealing the pan can trap
if decomposition occurs, distorting the baseline. A pinhole allows gas escape while maintaining thermal equilibrium. -
Ramp Rate:
from to . -
Purge Gas: Nitrogen at 50 mL/min.
-
Success Criteria: A sharp endothermic peak (melting) preceding any exothermic events (decomposition). If the baseline shifts immediately after melting, the compound is decomposing upon fusion.
Thermogravimetric Analysis (TGA)
-
Objective: Distinguish between solvent loss (solvates) and chemical degradation.
-
Method: Ramp
to . -
Interpretation:
-
Weight loss
: Residual solvents or moisture. -
Weight loss onset near melting point: Decarboxylation (
loss corresponds to mass reduction).
-
Implications for Drug Development
Process Safety & Scale-Up
-
Drying: Due to the predicted stability, drying at 50–60°C under vacuum is safe. Avoid temperatures
for extended periods during drying to prevent slow thermal degradation. -
Reaction Monitoring: When using this intermediate in amide couplings (e.g., with EDC/HOBt), ensure the reaction temperature does not exceed
. The electron-deficient ring makes the acetic acid moiety a good leaving group under extreme forcing conditions.
Storage Conditions
-
Recommendation: Store at 2–8°C in a tightly sealed container.
-
Why: While thermally stable, halogenated pyridines can be sensitive to light (photolytic dechlorination). Amber glass or foil-wrapped containers are mandatory.
References
-
Chemical Identity & CAS Verific
-
Structural Analog D
- Source: ChemicalBook / ZaiQi Bio-Tech.
- Data: Melting point of the direct carboxyl analog (158-160°C)
-
Decarboxyl
- Source: Canadian Journal of Chemistry (via NRC Research Press).
- Data: Kinetic analysis of pyridineacetic acid decarboxylation; confirmation of 3-isomer stability rel
-
Synthesis & Applic
- Source: National Institutes of Health (PMC) / Journal of Medicinal Chemistry.
- Data: Use of 4,6-dichloropyridin-3-yl scaffold in MKK4 inhibitor synthesis; stability in amide coupling conditions.
Sources
- 1. US4742060A - Heterocyclic compounds - Google Patents [patents.google.com]
- 2. 2,4-D [webbook.nist.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. chem960.com [chem960.com]
- 5. 2-(4,6-dichloropyridin-3-yl)acetic acid [myskinrecipes.com]
- 6. aaronchem.com [aaronchem.com]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 199283-51-7 Name: [xixisys.com]
- 8. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
